molecular formula C10H14FNO3S B12381449 Florfenicol-d3 Amine

Florfenicol-d3 Amine

Cat. No.: B12381449
M. Wt: 250.31 g/mol
InChI Key: XLSYLQDVLAXIKK-BFHKXKNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Florfenicol Amine-d3 is a deuterated form of Florfenicol Amine, which is a metabolite of Florfenicol. Florfenicol is a fluorinated derivative of thiamphenicol and is widely used as a veterinary antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The deuterated form, Florfenicol Amine-d3, is often used in scientific research for its stable isotope labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Florfenicol Amine-d3 can be synthesized through the deuteration of Florfenicol Amine. The process involves the incorporation of deuterium atoms into the molecular structure of Florfenicol Amine. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of Florfenicol Amine-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

Florfenicol Amine-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Florfenicol Amine-d3 is extensively used in scientific research due to its stable isotope labeling properties. Some key applications include:

Mechanism of Action

Florfenicol Amine-d3, like Florfenicol, exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This mechanism is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol .

Comparison with Similar Compounds

Florfenicol Amine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. Similar compounds include:

Florfenicol Amine-d3 stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.

Properties

Molecular Formula

C10H14FNO3S

Molecular Weight

250.31 g/mol

IUPAC Name

(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3

InChI Key

XLSYLQDVLAXIKK-BFHKXKNSSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O

Origin of Product

United States

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